Diethyl 4,4'-(furan-2,5-diyl)dibenzimidate dihydrochloride
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Overview
Description
Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride is a chemical compound that features a furan ring substituted with benzimidate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride typically involves the reaction of furan-2,5-dicarbaldehyde with diethyl benzimidate under acidic conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzimidate groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidate derivatives.
Scientific Research Applications
Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A precursor in the synthesis of diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride.
Benzimidazole derivatives: Compounds with similar structural features and potential bioactivity.
Diethyl furan-2,5-dicarboxylate: Another furan-based compound with applications in polymer chemistry.
Uniqueness
Diethyl 4,4’-(furan-2,5-diyl)dibenzimidate dihydrochloride is unique due to its combination of furan and benzimidate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24Cl2N2O3 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenyl]furan-2-yl]benzenecarboximidate;dihydrochloride |
InChI |
InChI=1S/C22H22N2O3.2ClH/c1-3-25-21(23)17-9-5-15(6-10-17)19-13-14-20(27-19)16-7-11-18(12-8-16)22(24)26-4-2;;/h5-14,23-24H,3-4H2,1-2H3;2*1H |
InChI Key |
IXMDKSXFDPCHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=N)OCC.Cl.Cl |
Origin of Product |
United States |
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